molecular formula C14H12N2O2S B1586182 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 189089-83-6

2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1586182
CAS RN: 189089-83-6
M. Wt: 272.32 g/mol
InChI Key: AHBQPALYDSJJKZ-UHFFFAOYSA-N
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Description

2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a heterocyclic compound that contains both pyrrole and pyridine rings in its structure.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may be explored for developing new antiviral agents, particularly by modifying the phenylsulfonyl moiety to enhance selectivity and potency against specific viral targets.

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic activities of indole derivatives make them valuable in the development of new therapeutic agents. Compounds with a methylsulfonyl group attached to an indole scaffold have been investigated for their efficacy in reducing inflammation and pain . Research into 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine could lead to the discovery of novel anti-inflammatory and analgesic drugs.

Anticancer Research

Indole derivatives have been studied for their potential in cancer treatment. Some compounds have shown moderate activity against various cancer cell lines, including renal, central nervous system, colon, and breast cancer cell lines . The unique structure of 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine could be utilized to synthesize analogs for anticancer evaluation, focusing on its ability to interact with cancerous cells and inhibit their growth.

Antimicrobial Applications

The antimicrobial properties of indole derivatives are well-documented. These compounds can be effective against a broad spectrum of microorganisms, including bacteria and fungi . The 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine compound could be modified to enhance its antimicrobial efficacy, potentially leading to the development of new antibiotics or antifungal agents.

Antitubercular Potential

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a need for new antitubercular agents. Indole derivatives have shown promise in this field, and 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine could be a candidate for the synthesis of new compounds with antitubercular activity .

Antidiabetic Research

Indole derivatives have been associated with antidiabetic effects, offering a potential avenue for the treatment of diabetes. Research into the applications of 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in this area could lead to the development of new antidiabetic medications .

Antimalarial Activity

The fight against malaria requires continuous research and development of new antimalarial drugs. Indole derivatives have been explored for their antimalarial properties, and the structural features of 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may contribute to the discovery of novel antimalarial compounds .

Anticholinesterase Activity

Indole derivatives have been investigated for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. The 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine compound could be studied for its potential to inhibit cholinesterase enzymes, thereby offering therapeutic benefits for neurodegenerative conditions .

properties

IUPAC Name

1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-10-12-6-5-9-15-14(12)16(11)19(17,18)13-7-3-2-4-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBQPALYDSJJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361241
Record name 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

189089-83-6
Record name 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.8 ml of a 2M solution of lithium diisopropylamine in THF/heptane are added dropwise over the course of 60 min. to a solution of 1 g of 1-(benzenesulfonyl)-7-azaindole in 20 ml of THF at −70° C. under an N2 atmosphere. The mixture is allowed to warm to 20° over the course of 50 minutes. The suspension is cooled to −70°, and a solution of 1.1, g of iodomethane in 20 ml of THF is added dropwise over the course of 20 minutes. The mixture is stirred at −70° for one hour and subsequently at room temperature for 14 h. The mixture is diluted with water and extracted with dichloromethane. The extract is dried over sodium sulfate, filtered, the solvent is removed and crystallised from cyclohexane, giving 0.68 g of 2-methyl-1-(benzenesulfonyl)-7-azaindole, M˜272.32 g/mol, M+H found 273, NMR corresponds.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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